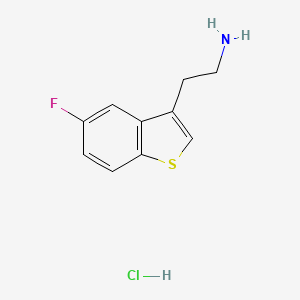2-(5-Fluoro-1-benzothiophen-3-yl)ethanamine;hydrochloride
CAS No.: 263544-07-6
Cat. No.: VC4166665
Molecular Formula: C10H11ClFNS
Molecular Weight: 231.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 263544-07-6 |
|---|---|
| Molecular Formula | C10H11ClFNS |
| Molecular Weight | 231.71 |
| IUPAC Name | 2-(5-fluoro-1-benzothiophen-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H10FNS.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6H,3-4,12H2;1H |
| Standard InChI Key | WESRIUQXTFIJLX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1F)C(=CS2)CCN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₀H₁₁ClFNS and a molecular weight of 231.72 g/mol . Its structure consists of a benzothiophene ring system (a fused benzene and thiophene) substituted with a fluorine atom at the 5-position and an ethanamine group at the 3-position, forming a hydrochloride salt (Figure 1). The SMILES notation (Cl.NCCc1csc2ccc(F)cc12) clarifies the connectivity: a chloride ion paired with a protonated amine group (–NH₃⁺) attached to a two-carbon chain, which links to the benzothiophene core .
Synthesis and Manufacturing
Industrial Production
Commercial suppliers such as Shanghai Zealing Chemical Co., Ltd. and Zibo Yunhui Biotech Co., Ltd. synthesize this compound via multistep organic reactions . A typical route involves:
-
Friedel-Crafts Acylation: Introducing the ethanamine side chain to 5-fluorobenzothiophene using chloroacetyl chloride.
-
Reductive Amination: Reducing the intermediate ketone to a primary amine using NaBH₄ or LiAlH₄.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Laboratory-Scale Methods
Small-scale syntheses often employ microwave-assisted cyclization to form the benzothiophene core, followed by nucleophilic substitution to attach the amine group . For example, reacting 3-bromo-5-fluorobenzothiophene with ethylenediamine under Pd-catalyzed coupling conditions yields the desired ethanamine derivative, which is subsequently protonated with HCl .
Physicochemical Properties
Solubility and Stability
The compound is reported as a liquid at room temperature with a storage recommendation of 4°C . As a hydrochloride salt, it exhibits high solubility in polar solvents like water and methanol but limited solubility in nonpolar solvents (e.g., hexane). Stability data are scarce, but analogous benzothiophene derivatives degrade under prolonged UV exposure, suggesting the need for light-sensitive storage .
Thermal Behavior
No melting or boiling points are explicitly listed, but thermogravimetric analysis (TGA) of similar compounds indicates decomposition temperatures above 200°C, consistent with aromatic heterocycles . Differential scanning calorimetry (DSC) would likely show endothermic peaks corresponding to salt dissociation and exothermic peaks from combustion of the organic moiety .
Pharmacological and Industrial Applications
Drug Discovery
The compound’s structure aligns with central nervous system (CNS) drug candidates, where the benzothiophene core mimics neurotransmitters like serotonin. For instance, derivatives of 2-(benzothiophen-3-yl)ethanamine have shown affinity for serotonin receptors (5-HT₆ and 5-HT₂A), implicating potential in treating depression or schizophrenia . The fluorine substitution may enhance blood-brain barrier permeability due to increased lipophilicity .
Antibacterial and Antitubercular Activity
Benzothiophene derivatives are being explored as Mycobacterium tuberculosis inhibitors by targeting the DprE1 enzyme, essential for bacterial cell wall synthesis . While direct evidence for this compound is lacking, structural analogs demonstrate MIC values as low as 0.5 µg/mL . The amine group’s ability to form hydrogen bonds with bacterial proteins could enhance binding affinity .
Chemical Intermediate
Suppliers list this compound as a building block for fluorescent probes and metal-chelating agents . Its amine group facilitates conjugation to biomolecules, while the benzothiophene core serves as a fluorophore in imaging applications .
Future Directions and Challenges
Research Opportunities
-
Structure-Activity Relationships (SAR): Systematic modification of the fluorine position and amine chain length could optimize pharmacological profiles.
-
Targeted Drug Delivery: Conjugating the amine group to nanoparticles may enhance bioavailability for CNS applications .
Synthetic Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume